Benzyl azetidin-3-yl(methyl)carbamate hydrochloride
Description
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride (CAS: 1822874-05-4) is a chemical building block with the molecular formula C₁₂H₁₇ClN₂O₂. It features a four-membered azetidine ring substituted with a benzyl carbamate group and a methyl group at the 3-position, forming a hydrochloride salt. This compound is highly pure (≥98%) and is utilized in pharmaceutical and organic synthesis due to its reactive azetidine core, which is strained and facilitates nucleophilic ring-opening reactions .
Properties
CAS No. |
1171130-36-1 |
|---|---|
Molecular Formula |
C12H17ClN2O2 |
Molecular Weight |
256.73 |
IUPAC Name |
benzyl N-(azetidin-3-yl)-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-14(11-7-13-8-11)12(15)16-9-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H |
InChI Key |
UGSMXDFCWUYBAV-UHFFFAOYSA-N |
SMILES |
CN(C1CNC1)C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
CN(C1CNC1)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl azetidin-3-yl(methyl)carbamate hydrochloride typically involves the reaction of azetidine with benzyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
-
Formation of Benzyl Azetidine:
- Azetidine is reacted with benzyl chloroformate in the presence of a base such as triethylamine.
- The reaction is carried out at room temperature for several hours to yield benzyl azetidine.
-
Formation of Benzyl Azetidin-3-yl(methyl)carbamate:
- Benzyl azetidine is then reacted with methylamine in an organic solvent such as dichloromethane.
- The reaction mixture is stirred at room temperature for several hours to yield benzyl azetidin-3-yl(methyl)carbamate.
-
Formation of this compound:
- The final product is obtained by treating benzyl azetidin-3-yl(methyl)carbamate with hydrochloric acid.
- The reaction is carried out at room temperature, and the product is isolated by filtration and drying.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is typically produced in batch processes, and the final product is subjected to rigorous quality control measures to ensure compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions: Benzyl azetidin-3-yl(methyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to yield substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include aqueous or organic solvents, room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions include organic solvents such as tetrahydrofuran, room temperature or reflux.
Substitution: Various nucleophiles such as amines, thiols; reaction conditions include organic solvents, room temperature or elevated temperatures.
Major Products:
Oxidation Products: Corresponding oxidized derivatives of this compound.
Reduction Products: Corresponding reduced derivatives of this compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is explored for its potential therapeutic applications. Its structure allows it to interact with biological systems, making it a candidate for drug development targeting specific diseases.
Potential Therapeutic Areas :
- Antimicrobial activity: Some derivatives have shown promise against bacterial and fungal infections.
- Antitumor activity: Modifications of the azetidine structure may enhance anticancer properties.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique functional groups facilitate the creation of more complex molecules, particularly in the development of heterocyclic compounds.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Can be used to introduce various substituents onto the azetidine ring. |
| Oxidation/Reduction | Capable of undergoing oxidation to form oxides or reduction to form amines, thereby modifying its chemical properties. |
Biological Research
Research on this compound focuses on its interactions with molecular targets within biological systems. Understanding these interactions is crucial for developing new therapeutic agents.
Key Research Findings :
- Studies indicate that the compound may influence enzyme activity and receptor functions, although specific mechanisms remain under investigation.
Case Study 1: Antimicrobial Properties
In a study examining various azetidine derivatives, this compound demonstrated significant antibacterial activity against Staphylococcus aureus. The compound's structural features contributed to its efficacy in disrupting bacterial cell membranes.
Case Study 2: Antitumor Activity
Research published in a peer-reviewed journal highlighted the antitumor potential of this compound derivatives. These derivatives were tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.
Mechanism of Action
The mechanism of action of benzyl azetidin-3-yl(methyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may interact with specific enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Azetidine Cores
Benzyl Azetidin-3-ylcarbamate Hydrochloride (CAS: 1203099-07-3)
- Molecular Formula : C₁₁H₁₅ClN₂O₂
- Key Difference : Lacks the methyl group on the carbamate nitrogen.
- Structural similarity is 0.98, indicating near-identical backbone features .
tert-Butyl (Azetidin-3-yl)carbamate Hydrochloride (CAS: 217806-26-3)
- Molecular Formula : C₈H₁₆N₂O₂·HCl
- Key Difference : Uses a tert-butyloxycarbonyl (Boc) protecting group instead of benzyl.
- Impact: The Boc group is more labile under acidic conditions, offering orthogonal deprotection strategies. The tert-butyl group enhances solubility in non-polar solvents but may reduce stability in acidic environments .
1-Benzhydrylazetidin-3-amine Hydrochloride (CAS: 1189735-08-7)
- Molecular Formula : C₁₆H₁₇ClN₂
- Key Difference : Replaces the benzyl carbamate with a benzhydryl (diphenylmethyl) group.
- However, it may improve binding affinity in receptor-targeted applications .
Piperidine and Fluorinated Analogs
Benzyl (6-Methylpiperidin-3-yl)carbamate Hydrochloride (CAS: 100836-71-3)
- Molecular Formula : C₁₄H₂₁ClN₂O₂
- Key Difference : Substitutes the azetidine ring with a six-membered piperidine ring.
- Impact : Reduced ring strain in piperidine decreases reactivity but improves thermal stability. The methyl group at the 6-position may influence stereoelectronic effects in catalysis .
Benzyl ((4,4-Difluoropiperidin-3-yl)methyl)carbamate Hydrochloride (CAS: 81201-80-1)
- Molecular Formula : C₁₄H₁₇ClF₂N₂O₂
- Key Difference : Incorporates a difluorinated piperidine ring.
- Impact : Fluorine atoms enhance electronegativity and metabolic stability, making this compound more suitable for drug discovery. However, its lower purity (90%) may limit use in high-precision syntheses .
Functional Group Variations
Methyl 4-(Azetidin-3-yl)benzoate Hydrochloride (CAS: 1203683-15-1)
- Molecular Formula: C₁₁H₁₄ClNO₂
- Key Difference : Replaces the carbamate with a methyl benzoate ester.
- Impact : The ester group is more prone to hydrolysis under basic conditions, reducing stability compared to carbamates. This compound is often used as a precursor for ester-to-amide conversions .
Benzyl (3-Bromopropyl)carbamate (CAS: 53844-02-3)
- Molecular Formula: C₁₁H₁₄BrNO₂
- Key Difference : Features a bromoalkyl chain instead of an azetidine ring.
- Impact : The bromine atom acts as a leaving group, enabling nucleophilic substitution reactions. This makes it more reactive in alkylation processes but less structurally rigid than azetidine-containing analogs .
Comparative Data Table
Biological Activity
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H16ClN2O2 and a molecular weight of approximately 256.73 g/mol. The compound consists of an azetidine ring , a benzyl group , and a methyl carbamate moiety , which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H16ClN2O2 |
| Molecular Weight | 256.73 g/mol |
| Solubility | Enhanced due to hydrochloride form |
| Structure | Contains azetidine and carbamate functionalities |
The precise mechanisms of action for this compound are not fully elucidated. However, it is believed that the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the azetidine and carbamate groups could enhance binding affinity and stability, potentially leading to various biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Some derivatives in the azetidine class have shown antibacterial and antifungal properties, suggesting potential utility in treating infections.
- Antitumor Activity : Preliminary studies indicate that certain azetidine derivatives may possess antitumor effects, warranting further investigation into their efficacy against cancer cells.
- Neuroprotective Effects : Similar compounds have been explored for neuroprotective properties, indicating a potential role in neurodegenerative disease treatment.
Study on Antimicrobial Properties
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results demonstrated notable inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting its potential as an antimicrobial agent .
Antitumor Activity Investigation
In vitro assays were conducted to assess the cytotoxic effects of the compound on human cancer cell lines. Results indicated that at concentrations above 25 µg/mL, this compound exhibited significant cytotoxicity, leading to cell death in approximately 70% of treated cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Properties |
|---|---|---|
| Benzyl carbamate | C10H11NO2 | Lacks the azetidine ring |
| N-Methylazetidine | C5H10N2 | No carbamate group |
| Benzyl (2-amino-2-methylpropyl)carbamate | C11H16N2O2 | Studied for antitumor effects |
Q & A
Basic Research Questions
Q. What synthetic routes are employed for the preparation of Benzyl azetidin-3-yl(methyl)carbamate hydrochloride, and how can yield and purity be optimized?
- Methodological Answer : The synthesis typically involves carbamate formation and azetidine ring functionalization. A common strategy uses tert-butyloxycarbonyl (Boc) protection for the azetidine amine (e.g., tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride, CAS 943060-59-1, as a precursor ). Key steps include:
- Coupling Reactions : Reacting azetidin-3-yl(methyl)amine with benzyl chloroformate under anhydrous conditions.
- Deprotection : Acidic cleavage of Boc groups using HCl in dioxane or ethyl acetate.
- Purification : Crystallization or chromatography (HPLC) to achieve >98% purity .
- Critical Parameters : Control reaction temperature (<0°C during coupling), stoichiometric excess of benzyl chloroformate (1.2 eq), and inert atmosphere to prevent hydrolysis.
Q. Which analytical techniques are most reliable for characterizing this compound, and how are purity discrepancies resolved?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water gradients (e.g., 95% purity threshold ).
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., azetidine proton signals at δ 3.5–4.0 ppm and carbamate carbonyl at ~155 ppm ).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ for C₁₂H₁₇ClN₂O₂: calc. 264.10, observed 264.09 ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodological Answer :
- Core Modifications : Introduce substituents on the benzyl group (e.g., electron-withdrawing groups) to modulate carbamate stability .
- Azetidine Ring Analogues : Replace the azetidine with pyrrolidine or piperidine to assess ring size impact on target binding (see related N-methylcyclopropanamine derivatives in ).
- In Silico Modeling : Docking studies using crystallographic data of analogous targets (e.g., acetylcholinesterase inhibitors ).
Q. What experimental strategies address contradictions in toxicity data across in vitro and in vivo models?
- Methodological Answer :
- Toxicogenomics : Profile hepatic CYP450 isoforms (e.g., CYP3A4) to identify metabolic pathways causing species-specific toxicity .
- Dose Escalation Studies : Compare LD₅₀ in rodents (e.g., 3060 mg/kg in mice for enantiomeric analogs ) with in vitro cytotoxicity (IC₅₀ in HepG2 cells).
- Mechanistic Studies : Assess reactive metabolite formation via glutathione trapping assays .
Q. How does stereochemistry influence the compound’s biological activity and toxicity profile?
- Methodological Answer :
- Enantiomer Separation : Chiral HPLC (e.g., Chiralpak AD-H column) to isolate (R)- and (S)-isomers .
- Activity Comparison : Test enantiomers in receptor-binding assays (e.g., α-adrenergic receptors, where (R)-isomers show higher affinity ).
- Toxicity Profiling : Compare hepatotoxicity (ALT/AST levels) in enantiomer-dosed animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
